

# Benchmarking ABBV-319 Against Current Standard-of-Care in B-Cell Malignancy Models

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## Compound of Interest

Compound Name: MK 319

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This guide provides a comprehensive comparison of the investigational antibody-drug conjugate (ADC) ABBV-319 against the current standard-of-care treatments for B-cell malignancies, with a focus on preclinical models. The data presented herein is derived from publicly available preclinical studies.

## Executive Summary

ABBV-319 is a novel, first-in-class ADC targeting CD19, a protein broadly expressed on the surface of B-cells. It is engineered with a three-pronged mechanism of action designed to maximize anti-cancer activity while minimizing toxicities associated with systemic therapies. Preclinical evidence suggests that ABBV-319 demonstrates potent and durable anti-tumor activity in various B-cell malignancy models, including those resistant to the current standard-of-care chemoimmunotherapy regimen, R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone).

## Mechanism of Action: A Multi-Modal Approach

ABBV-319's unique design incorporates three distinct anti-tumor mechanisms:

- **Targeted Delivery of a Glucocorticoid Receptor Modulator (GRM) Payload:** The CD19-targeting antibody delivers a potent GRM payload directly to malignant B-cells. Upon internalization, the GRM activates the glucocorticoid receptor, leading to the induction of

apoptosis (programmed cell death). This targeted delivery is engineered to reduce the systemic adverse effects associated with conventional glucocorticoid treatments.<sup>[1][2][3]</sup>

- **Inhibition of CD19 Signaling:** The antibody component of ABBV-319 binds to CD19, a critical co-receptor for B-cell receptor (BCR) signaling. This binding can inhibit downstream signaling pathways, such as the PI3K/AKT pathway, which are crucial for B-cell proliferation and survival.<sup>[1][2]</sup>
- **Enhanced Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC):** The antibody's Fc region is afucosylated, a modification that enhances its binding to Fcγ receptors on immune effector cells like Natural Killer (NK) cells. This leads to a more potent ADCC response, where immune cells are recruited to kill the targeted cancer cells.

## Data Presentation: Preclinical Efficacy

The following tables summarize the key preclinical findings for ABBV-319 and contextualize its performance against standard-of-care components.

### Table 1: In Vitro Potency of ABBV-319 and its Components

Cell Line(s)	Treatment	Key Findings	Reference(s)
Glucocorticoid-sensitive B-cell malignancy cell lines	GRM Payload	>300x more potent than prednisolone and 25x more potent than dexamethasone in inducing cell death.	
SU-DHL-6	Afucosylated CD19 mAb	Inhibition of anti-IgM stimulated AKT phosphorylation, indicating disruption of BCR signaling.	
RS4;11, Raji, KARPAS422	ABBV-319 & Afucosylated CD19 mAb	Induced higher specific lysis of tumor cells in the presence of PBMCs compared to fucosylated counterparts, demonstrating enhanced ADCC.	
K562 GRE reporter cells	GRM Payload	Dose-dependent activation of glucocorticoid response elements.	
Farage, SU-DHL-6, OCI-LY19	ABBV-319 & GRM Payload	Marked increase in serine 211 phosphorylation on the glucocorticoid receptor, indicating target engagement.	

**Table 2: In Vivo Efficacy of ABBV-319 in Xenograft Models**

Model Type	B-Cell Malignancy	Treatment	Key Findings	Reference(s)
Cell Line-Derived Xenograft (CDX)	DLBCL & ALL	Single-dose ABBV-319	Induced dose-dependent and durable tumor regression.	
CDX (RS4;11)	ALL (large tumors >600 mm <sup>3</sup> )	Single-dose ABBV-319 (10 mg/kg)	Resulted in durable tumor regression for over 40 days, superior to multiple doses of prednisolone (50 mg/kg).	
Patient-Derived Xenograft (PDX)	DLBCL (treatment-naïve and R-CHOP relapsed)	Single-dose ABBV-319 (10 mg/kg)	Elicited tumor growth inhibition in 10/10 PDX models and regression in 9/10 models.	
Humanized Mouse Model (NSG-Tg(Hu-IL15)) with CDX	B-Cell Lymphoma	Single-dose ABBV-319 (5 mg/kg)	Induced more significant tumor growth inhibition and durable responses compared to treatment in non-humanized mice, highlighting the importance of the ADCC mechanism.	

## Experimental Protocols

## In Vitro Assays

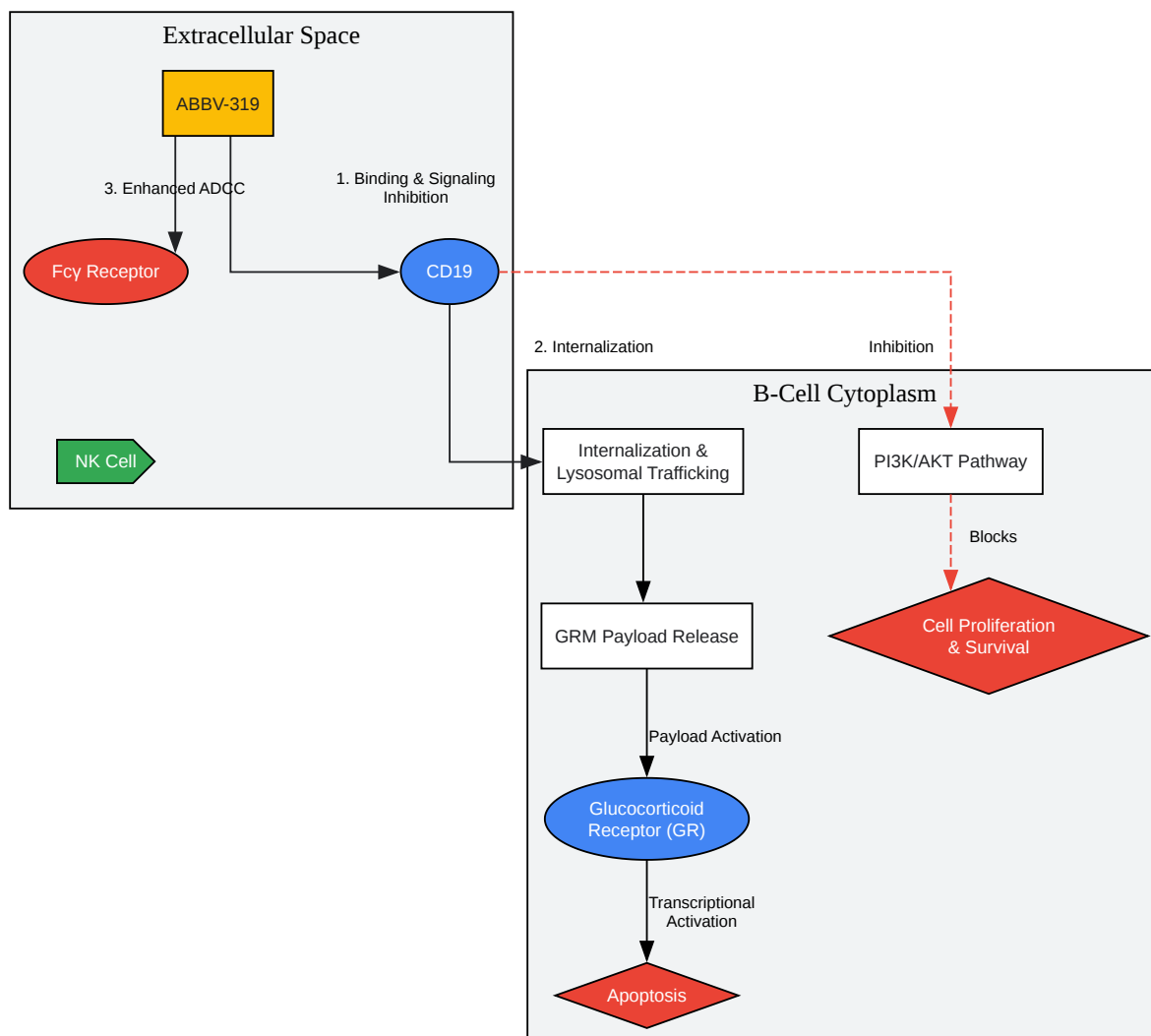
- **Apoptosis and Cell Viability Assays:** Malignant B-cell lines were treated with varying concentrations of ABBV-319, the unconjugated antibody, or the GRM payload. Cell viability was typically assessed using assays that measure metabolic activity or membrane integrity. Apoptosis was confirmed by detecting markers such as cleaved caspase 3 and cleaved PARP.
- **Signaling Pathway Analysis (Western Blot):** To assess the inhibition of CD19 signaling, B-cell lines like SU-DHL-6 were pre-treated with the afucosylated CD19 antibody and then stimulated with anti-IgM. Cell lysates were subsequently analyzed by Western blot for the phosphorylation status of key signaling proteins like AKT.
- **Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay:** The ADCC activity was evaluated using a reporter bioassay. Target lymphoma cells were co-cultured with an effector cell line (e.g., Jurkat cells expressing FcγRIIIa) in the presence of ABBV-319 or control antibodies. The lysis of target cells, indicative of ADCC, was quantified by measuring the release of a reporter molecule.

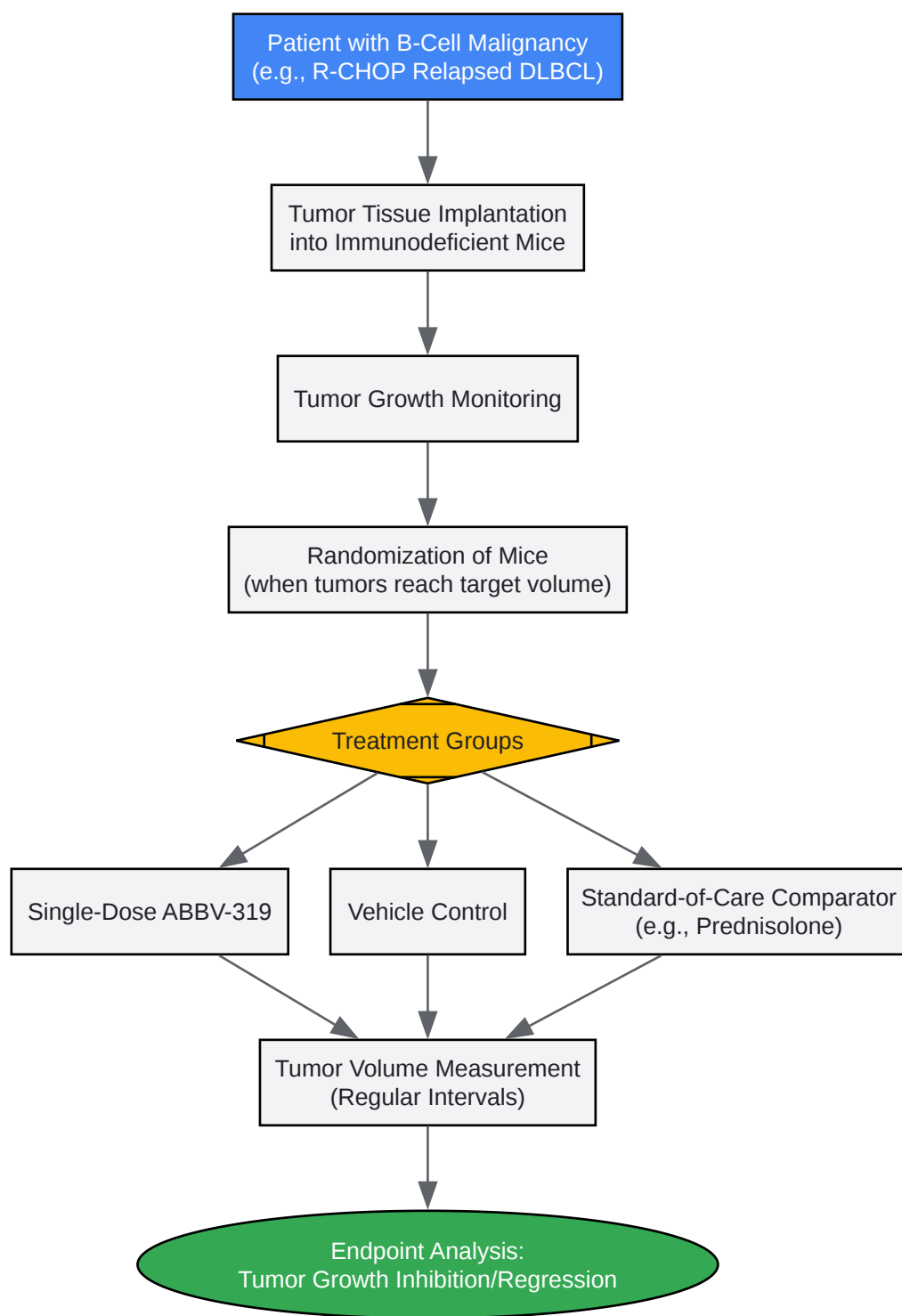
## In Vivo Xenograft Studies

- **Cell Line-Derived Xenograft (CDX) Models:** Human B-cell lymphoma cell lines (e.g., KARPAS422, DB, RS4;11, OCI-LY19) were implanted subcutaneously into immunodeficient mice. Once tumors reached a specified volume, mice were treated with a single intravenous dose of ABBV-319, vehicle control, or comparator agents like prednisolone. Tumor volume was measured regularly to assess anti-tumor activity.
- **Patient-Derived Xenograft (PDX) Models:** Tumor fragments from patients with DLBCL, including those who had relapsed after R-CHOP therapy, were implanted into immunodeficient mice. These models are considered more representative of human disease. Similar to CDX models, tumor-bearing mice were treated with ABBV-319, and tumor growth was monitored.
- **Humanized Mouse Models:** To evaluate the contribution of the human immune system to the anti-tumor effect of ABBV-319 (specifically ADCC), immunodeficient mice were engrafted with human CD34+ hematopoietic stem cells to reconstitute a human immune system,

including functional NK cells. These mice were then used for xenograft studies as described above.

## Mandatory Visualizations





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